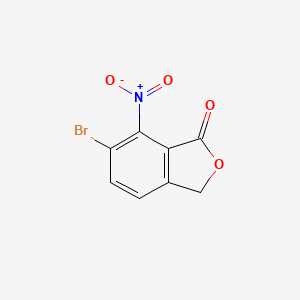
6-Bromo-7-nitroisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-nitroisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-nitroisobenzofuran-1(3H)-one typically involves the bromination and nitration of isobenzofuran derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents and nitric acid or nitrating agents under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are optimized for scalability and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions, where the bromine or nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted isobenzofurans.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Exploration as a lead compound in drug discovery for its potential pharmacological properties.
Industry: Use in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-nitroisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-7-nitroisobenzofuran-1(3H)-one: can be compared with other brominated and nitrated isobenzofurans, such as:
Uniqueness
The unique combination of bromine and nitro groups in this compound imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H4BrNO4 |
|---|---|
Poids moléculaire |
258.03 g/mol |
Nom IUPAC |
6-bromo-7-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrNO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2 |
Clé InChI |
WUJKOLOFHMAPPV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=C(C=C2)Br)[N+](=O)[O-])C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
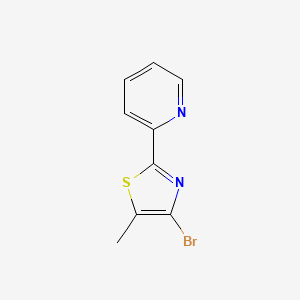
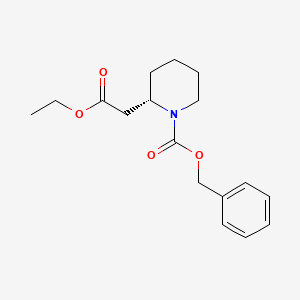
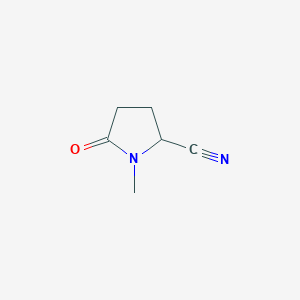
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
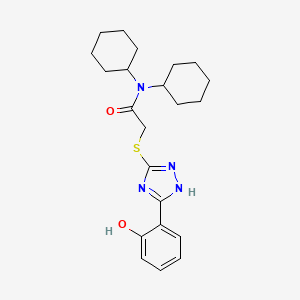
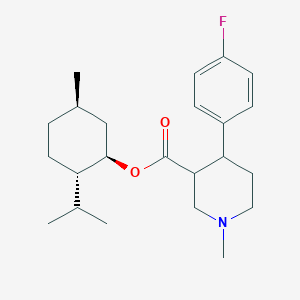
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
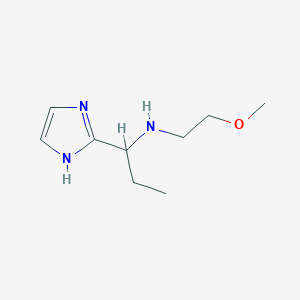
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
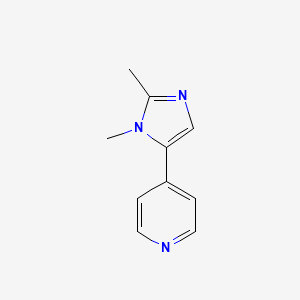
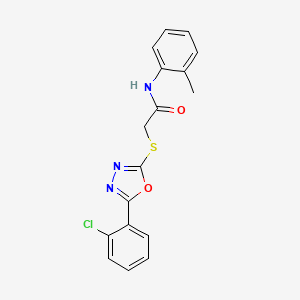
![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
